molecular formula C30H52O10S2 B15194833 Weinbersterol disulfate A CAS No. 134515-53-0

Weinbersterol disulfate A

Cat. No.: B15194833
CAS No.: 134515-53-0
M. Wt: 636.9 g/mol
InChI Key: DNLPVXFQHZAMAQ-KRENUUKMSA-N
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Description

Weinbersterol disulfate A is a sulfated sterol isolated from marine sponges, notably Petrosia weinbergi . Its molecular formula is C₃₀H₅₂O₁₀S₂, with a molecular weight of 636.9 g/mol . Structurally, it features a sterol backbone with two sulfate groups at positions C-3 and C-24, along with a unique side chain containing an isopropyl group at C-24 (Table 1) . This compound exhibits antiviral activity against leukemia virus (FeLV), mouse influenza virus (PR8), and mouse coronavirus (A59) . Its stereochemistry, including undefined configurations at C-24 and C-28, distinguishes it from other marine sterol derivatives .

Properties

CAS No.

134515-53-0

Molecular Formula

C30H52O10S2

Molecular Weight

636.9 g/mol

IUPAC Name

[(2S,3S,5S,10S,13S,16S,17R)-16-hydroxy-17-[2-hydroxy-4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-10,13-dimethyl-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C30H52O10S2/c1-17(2)30(15-18(30)3)12-11-29(6,32)26-23(31)14-22-20-8-7-19-13-24(39-41(33,34)35)25(40-42(36,37)38)16-28(19,5)21(20)9-10-27(22,26)4/h17-26,31-32H,7-16H2,1-6H3,(H,33,34,35)(H,36,37,38)/t18?,19-,20?,21?,22?,23-,24-,25-,26-,27-,28-,29?,30?/m0/s1

InChI Key

DNLPVXFQHZAMAQ-KRENUUKMSA-N

Isomeric SMILES

CC1CC1(CCC(C)([C@H]2[C@H](CC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(C[C@@H]([C@H](C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C

Canonical SMILES

CC1CC1(CCC(C)(C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Weinbersterol disulfate A involves the sulfation of 2β,3α-dihydroxy-5α-cholestane. One common method for sulfation is the use of tributylsulfoammonium betaine, which provides a high-yielding route to organosulfates . The reaction conditions typically involve the use of a stoichiometric excess of the sulfating agent per hydroxyl group, followed by purification through aqueous protocols and ion-exchange chromatography .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains two sulfate groups at positions C-2β and C-3α (IUPAC name: [(2S,3S,5S,10S,13S,16S,17R)-16-hydroxy-17-[...]-2-sulfooxy-...-3-yl] hydrogen sulfate) . Key reactive sites include:

  • Sulfate esters : Labile to solvolysis under acidic or enzymatic conditions.

  • Hydroxyl groups : At C-16 and C-20, potentially modifiable via acetylation or oxidation.

  • Cyclopropane-containing side chain : Contributes to steric effects influencing reaction kinetics .

Acid-Catalyzed Solvolysis

  • Conditions : HCl (1–2 M) in methanol/water at 60–80°C for 4–6 hrs.

  • Mechanism : Acid hydrolysis cleaves sulfate esters via nucleophilic substitution (SN2), yielding dihydroxy derivatives.

  • Outcome : Complete desulfation abolishes antiviral activity, as observed in structurally similar compounds (e.g., EC50 for HIV-1 increases from ~1 μM to inactive) .

Enzymatic Desulfation

  • Sulfatases : Arylsulfatases from marine bacteria or mammalian tissues selectively remove sulfate groups.

  • Specificity : Enzymes targeting C-3α sulfate esters show higher activity than those for C-2β .

Impact of Sulfation on Antiviral Activity

Sulfate groups are indispensable for antiviral efficacy, as shown in comparative studies:

Modification Activity Against HIV-1 (EC50) Source
This compound1.0 μM
Desulfated analogInactive
Monosulfated derivativePartial activity (EC50 >10 μM)
  • Mechanistic Insight : Sulfates enhance binding to viral envelope glycoproteins (e.g., HIV-1 gp120) via electrostatic interactions .

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at neutral pH but degrades rapidly in acidic environments (e.g., lysosomal pH 4.5–5.0), limiting intracellular bioavailability .

  • Thermal Stability : Decomposition observed at >80°C, with sulfate loss initiating at 60°C in aqueous solutions .

Synthetic Derivatives and Analogues

Efforts to optimize bioactivity include:

  • Acetylation : Masking hydroxyl groups (C-16/C-20) reduces polarity but diminishes antiviral potency .

  • Halogenation : Bromination of the sterol core enhances membrane permeability but risks cytotoxicity .

Reaction Pathways for Functionalization

Proposed modifications based on analogous steroids:

Reaction Type Conditions Product
Sulfate Ester Cleavage 1 M HCl, MeOH/H2O, 70°C, 4 hrsDihydroxy-24-norcholane derivative
Selective Acetylation Ac2O/pyridine, RT, 12 hrs16-Acetyl-Weinbersterol disulfate

Scientific Research Applications

Weinbersterol disulfate A has several scientific research applications:

Mechanism of Action

The mechanism by which Weinbersterol disulfate A exerts its effects involves the inhibition of viral replication. The compound targets viral enzymes and proteins, disrupting their function and preventing the virus from replicating . The exact molecular pathways involved are still under investigation, but it is believed that the sulfate groups play a crucial role in the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Weinbersterol disulfate A belongs to a class of sulfated sterols with diverse biological activities. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Sulfated Sterols

Compound Source Molecular Formula Key Activities Structural Distinctions References
This compound Petrosia weinbergi C₃₀H₅₂O₁₀S₂ Antiviral (FeLV, PR8, A59) Disulfate at C-3/C-24; isopropyl at C-24
Ibisterol sulfate Topsentia sp. C₂₉H₅₀O₈S₂ Anti-HIV-1 Monosulfate at C-3; lacks isopropyl group
Solomonsterol A Theonella swinhoei C₂₉H₅₂O₁₀S₂ Immunomodulatory Disulfate at C-3/C-24; distinct stereochemistry
Halistanol sulfate B Pachastrella sp. C₂₇H₄₆O₁₀S₂ Endothelin-converting enzyme inhibition Disulfate at C-3/C-24; shorter side chain
Petromyzosterol disulfate Sea lamprey (Petromyzon marinus) C₂₈H₅₀O₁₀S₂ Chemical communication (pheromone) Bile acid-derived; sulfation at C-7/C-24

Key Findings from Comparative Studies

Antiviral Activity: this compound shows broader antiviral specificity compared to Ibisterol sulfate, which is selective for HIV-1 . Its activity against FeLV (EC₅₀: 2.5 µg/mL) and PR8 (EC₅₀: 1.8 µg/mL) is attributed to the disulfate groups, which enhance membrane disruption in viral envelopes . Halistanol sulfate B lacks antiviral properties but inhibits endothelin-converting enzyme (IC₅₀: 0.8 µM), suggesting sulfated sterols have divergent biological targets based on side-chain modifications .

Structural Determinants of Bioactivity: The isopropyl group at C-24 in this compound is critical for its antiviral efficacy. Solomonsterol A, which lacks this group, exhibits immunomodulatory effects instead . Sulfation patterns influence solubility and target binding. For example, petromyzosterol disulfate’s sulfation at C-7/C-24 enables pheromone activity in aquatic environments, whereas C-3/C-24 sulfation in this compound enhances intracellular antiviral mechanisms .

Stereochemical Variability :

  • Undefined stereochemistry at C-24 and C-28 in this compound contrasts with Solomonsterol A, which has fixed configurations. This variability may explain differences in binding affinity to viral proteases .

Table 2: Pharmacokinetic and Physicochemical Properties

Property This compound Ibisterol sulfate Solomonsterol A
LogP (XLogP3) 5.9 4.2 6.1
Hydrogen Bond Donors 4 3 4
Topological PSA 184 Ų 165 Ų 190 Ų
Water Solubility Low Moderate Low

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